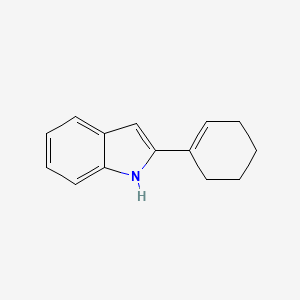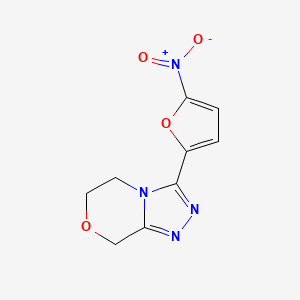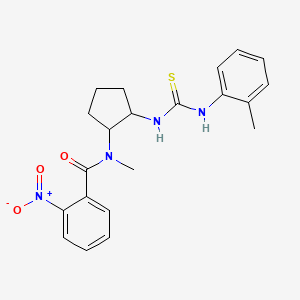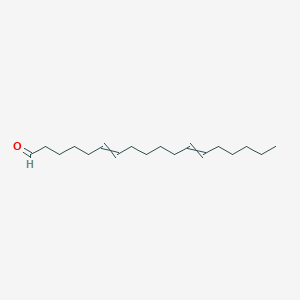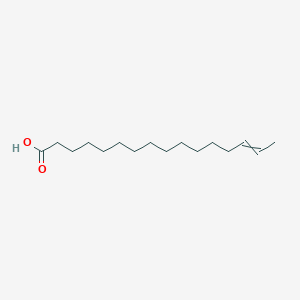
Hexadec-14-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadec-14-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the partial hydrogenation of hexadecynoic acid, which introduces a double bond at the desired position. The reaction typically uses a palladium catalyst under controlled hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as marine oils or plant oils. The process includes steps like solvent crystallization and molecular distillation to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Hexadec-14-enoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: The double bond can be reduced to form hexadecanoic acid.
Substitution: Various substitution reactions can occur at the carboxyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the carboxyl group into acyl chlorides.
Major Products
Oxidation: Produces this compound derivatives.
Reduction: Yields hexadecanoic acid.
Substitution: Forms acyl chlorides and other substituted derivatives.
Aplicaciones Científicas De Investigación
Hexadec-14-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the production of cosmetics, lubricants, and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of hexadec-14-enoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for certain receptors and enzymes, influencing metabolic processes. For example, it can inhibit prostaglandin synthesis, which contributes to its anti-inflammatory effects . Additionally, it may modulate lipid metabolism and cellular signaling pathways .
Comparación Con Compuestos Similares
Hexadec-14-enoic acid can be compared with other similar compounds, such as:
Palmitoleic acid (hexadec-9-enoic acid): Another monounsaturated fatty acid with a double bond at the 9th position.
Hexadec-11-enoic acid: Features a double bond at the 11th position and is involved in pheromone biosynthesis in certain species.
Hexadec-7-enoic acid: Contains a double bond at the 7th position and has unique biological roles.
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity .
Propiedades
Número CAS |
75925-28-9 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
hexadec-14-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3H,4-15H2,1H3,(H,17,18) |
Clave InChI |
QCXCQOTVASUIBX-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


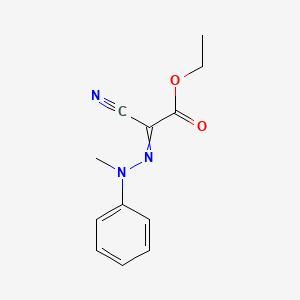
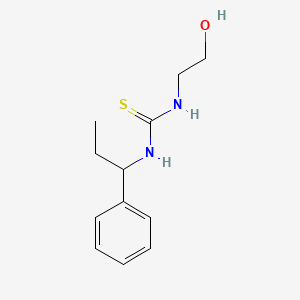
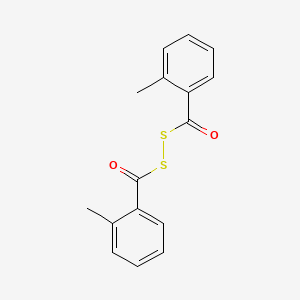
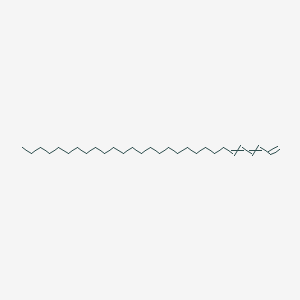
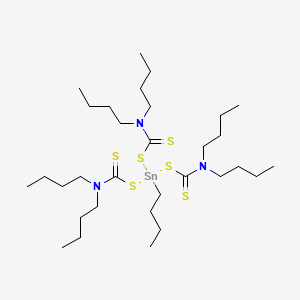
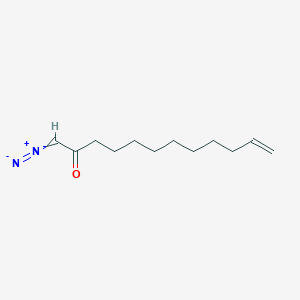
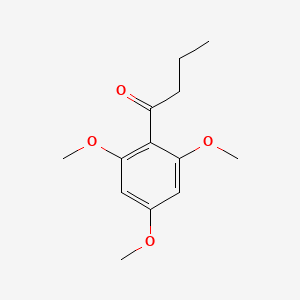
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
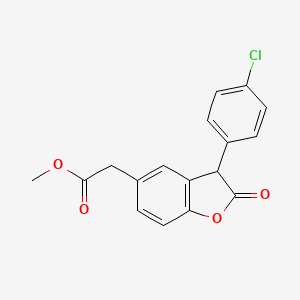
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
